Pongamol

Catalog No.
S540015
CAS No.
484-33-3
M.F
C18H14O4
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pongamol

CAS Number

484-33-3

Product Name

Pongamol

IUPAC Name

1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

XTLSKKJNOIMMBK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Pongamol; Lanceolatin C;

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3

The exact mass of the compound Pongamol is 294.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Pongamol (CAS 484-33-3) is a natural dibenzoylmethane derivative and furanoflavone primarily extracted from the seeds of Pongamia pinnata. In industrial and cosmetic procurement, it is highly valued as a botanical ultraviolet-A (UVA) absorber and photostabilizer. Structurally analogous to synthetic UV filters like avobenzone, Pongamol exhibits a characteristic absorption maximum at 350 nm, making it a critical ingredient for natural sunscreen formulations and anti-aging cosmetics [1]. Beyond its primary role in photoprotection, it serves as an antioxidant and a mild plant stress-resilience agent in specialized agricultural blends. For formulators, procuring high-purity Pongamol is essential to achieve targeted UVA efficacy while avoiding the formulation constraints associated with crude botanical extracts.

Substituting pure Pongamol with crude Karanja oil or its co-extract, Karanjin, fundamentally compromises formulation quality and performance. Crude Karanja oil contains only 0.3% to 0.9% Pongamol by mass, meaning formulators cannot achieve effective UVA protection without exceeding acceptable lipid base limits [1]. Furthermore, crude oil and unrefined mixtures contain high levels of Karanjin (2% to 4%), which imparts severe negative organoleptic properties—such as disagreeable odors and potential skin irritation—that are unacceptable in premium cosmetics [2]. From a spectral perspective, Karanjin is not a functional substitute; it absorbs primarily in the UVB region (λmax = 302 nm) rather than the UVA region (λmax = 350 nm) [3]. Consequently, procuring pure Pongamol is mandatory for achieving high-concentration UVA protection and formulation stability without the sensory and spectral limitations of crude botanical alternatives.

UVA Absorption Specificity vs. Co-Extracted Karanjin

Pongamol demonstrates a highly specific absorption profile tailored for UVA protection, which sharply contrasts with Karanjin, the other major furanoflavonoid in Pongamia pinnata. Spectroscopic analysis reveals that Pongamol has an absorption maximum (λmax) at 350 nm with a molar absorptivity (ε) of 24,110, whereas Karanjin absorbs primarily in the UVB region at 302 nm with a lower molar absorptivity (ε = 16,900) [1].

Evidence DimensionWavelength of maximum UV absorption (λmax)
Target Compound DataPongamol: λmax = 350 nm (ε = 24,110)
Comparator Or BaselineKaranjin: λmax = 302 nm (ε = 16,900)
Quantified Difference48 nm shift into the critical UVA range with a 42% higher molar absorptivity.
ConditionsRP-HPLC with dual-wavelength UV detection (methanol/water/acetic acid mobile phase).

Formulators must procure Pongamol specifically to achieve natural UVA protection, as substituting with or failing to separate Karanjin will result in inadequate UVA coverage.

Active Concentration and Organoleptic Purity vs. Crude Karanja Oil

Utilizing purified Pongamol overcomes the severe concentration limits and sensory drawbacks of crude Karanja oil. Standard crude Karanja oil contains only 0.3% to 0.9% Pongamol by mass, alongside 2% to 4% Karanjin, which is responsible for the oil's disagreeable odor and bitter taste[1]. Purified Pongamol extracts (>95% assay) allow cosmetic chemists to incorporate effective doses of the UVA filter (typically 0.9% to 6% in final formulations) without the negative organoleptic impact or the need to use excessive amounts of carrier oil [2].

Evidence DimensionActive Pongamol concentration and organoleptic suitability
Target Compound DataPurified Pongamol: >95% active concentration, neutral organoleptic profile
Comparator Or BaselineCrude Karanja Oil: 0.3-0.9% active concentration, negative organoleptic profile (due to Karanjin)
Quantified Difference>100-fold increase in active concentration, enabling high-load cosmetic formulation without sensory degradation.
ConditionsCosmetic formulation and selective precipitation/extraction processes.

Procuring high-purity Pongamol is essential for premium skincare lines where high UVA filter loading must be balanced with strict consumer sensory requirements.

Photostabilization of Synthetic UV Filters in Aqueous Formulations

Pongamol acts as a critical photostabilizer for synthetic dibenzoylmethane derivatives like Avobenzone, which are notoriously prone to rapid photodegradation. In high-aqueous-phase sunscreen formulations (60-75% water), the addition of 0.9% to 6% Pongamol by weight significantly reduces the degradation of Avobenzone (present at 1-5%) and octyl-methoxycinnamate under UV exposure [1]. The percentage of Pongamol required for stabilization scales synergistically with the Avobenzone concentration, maintaining the UV absorption efficiency of the formulation for a significantly longer duration compared to unstabilized baselines [1].

Evidence DimensionPhotostability of Avobenzone-based sunscreens
Target Compound DataFormulation with 0.9-6% Pongamol: Maintained UV absorption efficiency over prolonged UV exposure
Comparator Or BaselineFormulation without Pongamol: Rapid photodegradation of Avobenzone
Quantified DifferenceSignificant extension of functional UV absorption half-life and formulation stability.
ConditionsTopical sunscreen formulations containing 60-75% aqueous phase, 1-5% Avobenzone, and 1-10% octyl-methoxycinnamate.

Buyers formulating with Avobenzone should procure Pongamol not just as a secondary UV filter, but as a functional excipient to prevent the premature degradation of their primary active ingredients.

Natural Broad-Spectrum Sunscreen Formulations

Directly following from its specific 350 nm absorption maximum and high molar absorptivity, Pongamol is a highly suitable botanical substitute for synthetic UVA filters. It is utilized in clean beauty and organic sunscreen lines where formulators need to achieve broad-spectrum protection without relying on petrochemical derivatives, while avoiding the negative organoleptic properties of unrefined Karanja oil [1].

Photostabilizer in Hybrid Cosmetic Systems

Because Pongamol prevents the photodegradation of dibenzoylmethane derivatives, it is highly recommended for hybrid sunscreen formulations that combine synthetic filters (like Avobenzone and octyl-methoxycinnamate) with natural boosters. Its addition extends the shelf-life and on-skin efficacy of these products, making it a critical procurement choice for advanced photoprotective day creams [2].

Anti-Aging and Antioxidant Skincare

Leveraging its dual functionality as a UV absorber and a free-radical scavenger, highly purified Pongamol is integrated into premium anti-aging formulations. Its ability to be formulated at higher concentrations (>1%) without the odor issues of crude extracts allows it to protect the dermal matrix from photo-induced oxidative stress effectively [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

294.08920892 Da

Monoisotopic Mass

294.08920892 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Y19QCY6I4

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

4931-46-8
484-33-3

Use Classification

Cosmetics -> Masking

Dates

Last modified: 08-15-2023
1: Tamrakar AK, Jaiswal N, Yadav PP, Maurya R, Srivastava AK. Pongamol from Pongamia pinnata stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells. Mol Cell Endocrinol. 2011 Jun 6;339(1-2):98-104. doi: 10.1016/j.mce.2011.03.023. Epub 2011 Apr 8. PubMed PMID: 21497640.
2: Tamrakar AK, Yadav PP, Tiwari P, Maurya R, Srivastava AK. Identification of pongamol and karanjin as lead compounds with antihyperglycemic activity from Pongamia pinnata fruits. J Ethnopharmacol. 2008 Aug 13;118(3):435-9. doi: 10.1016/j.jep.2008.05.008. Epub 2008 May 15. PubMed PMID: 18572336.
3: Perumalsamy H, Jang MJ, Kim JR, Kadarkarai M, Ahn YJ. Larvicidal activity and possible mode of action of four flavonoids and two fatty acids identified in Millettia pinnata seed toward three mosquito species. Parasit Vectors. 2015 Apr 19;8:237. doi: 10.1186/s13071-015-0848-8. PubMed PMID: 25928224; PubMed Central PMCID: PMC4410478.
4: Sharma R, Vishwakarma RA, Bharate SB. An efficient transformation of furano-hydroxychalcones to furanoflavones via base mediated intramolecular tandem O-arylation and C-O bond cleavage: a new approach for the synthesis of furanoflavones. Org Biomol Chem. 2015 Nov 14;13(42):10461-5. doi: 10.1039/c5ob01802a. Epub 2015 Oct 1. PubMed PMID: 26426474.
5: Lodhi S, Jain A, Jain AP, Pawar RS, Singhai AK. Effects of flavonoids from Martynia annua and Tephrosia purpurea on cutaneous wound healing. Avicenna J Phytomed. 2016 Sep-Oct;6(5):578-591. PubMed PMID: 27761428; PubMed Central PMCID: PMC5052421.
6: Peng Y, Chen Y, Gao C, Yan T, Cao W, Huang R. A new 1,2-ethanedione benzofurane derivative from Tephrosia purpurea. Nat Prod Res. 2014;28(20):1705-8. doi: 10.1080/14786419.2014.940587. Epub 2014 Aug 12. PubMed PMID: 25116833.
7: Rao EV, Sudheer P. Revisiting curcumin chemistry part I: a new strategy for the synthesis of curcuminoids. Indian J Pharm Sci. 2011 May;73(3):262-70. doi: 10.4103/0250-474X.93508. PubMed PMID: 22457548; PubMed Central PMCID: PMC3309644.
8: Magalhães AF, Tozzi AM, Magalhães EG, Sannomiya M, Soriano Mdel P, Perez MA. Flavonoids of Lonchocarpus montanus A.M.G. Azevedo and biological activity. An Acad Bras Cienc. 2007 Sep;79(3):351-67. PubMed PMID: 17768528.
9: Al Muqarrabun LM, Ahmat N, Ruzaina SA, Ismail NH, Sahidin I. Medicinal uses, phytochemistry and pharmacology of Pongamia pinnata (L.) Pierre: a review. J Ethnopharmacol. 2013 Nov 25;150(2):395-420. doi: 10.1016/j.jep.2013.08.041. Epub 2013 Sep 7. Review. PubMed PMID: 24016802.
10: Chang LC, Gerhäuser C, Song L, Farnsworth NR, Pezzuto JM, Kinghorn AD. Activity-guided isolation of constituents of Tephrosia purpurea with the potential to induce the phase II enzyme, quinone reductase. J Nat Prod. 1997 Sep;60(9):869-73. PubMed PMID: 9322358.
11: Ranga Rao R, Tiwari AK, Prabhakar Reddy P, Suresh Babu K, Ali AZ, Madhusudana K, Madhusudana Rao J. New furanoflavanoids, intestinal alpha-glucosidase inhibitory and free-radical (DPPH) scavenging, activity from antihyperglycemic root extract of Derris indica (Lam.). Bioorg Med Chem. 2009 Jul 15;17(14):5170-5. doi: 10.1016/j.bmc.2009.05.051. Epub 2009 May 28. PubMed PMID: 19515570.

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